3-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of 4-chlorobenzaldehyde with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells or the suppression of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Triazolo[1,5-a]pyrimidine: Shares the triazolo and pyrimidine rings but differs in the position of the nitrogen atoms.
Benzotriazole: Contains a triazole ring fused with a benzene ring, exhibiting different chemical properties.
Uniqueness
3-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
326003-72-9 |
---|---|
Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H9ClN4O/c1-7-6-10(18)14-12-16-15-11(17(7)12)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,16,18) |
InChI Key |
JAPCZXTUIQLADH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)C3=CC=C(C=C3)Cl |
solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.